4-(tert-butyl)-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5S2/c1-15(2)14-28(24,25)18-12-22(13-18)19(23)10-11-21-29(26,27)17-8-6-16(7-9-17)20(3,4)5/h6-9,15,18,21H,10-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPYNYILSKBGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the existing literature related to its biological activity, focusing on its mechanisms, effects, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes:
- A benzenesulfonamide core,
- An azetidine ring,
- A tert-butyl group, and
- An isobutylsulfonyl substituent.
Antitumor Activity
Recent studies have indicated that azetidine derivatives, including those similar to the compound , exhibit significant antitumor properties. For instance, a study on novel azetidine-containing analogues demonstrated their effectiveness as antitumor agents through various mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
Cardiovascular Effects
Research on related benzenesulfonamide derivatives has shown potential effects on cardiovascular parameters. In isolated rat heart models, certain sulfonamide derivatives were found to influence perfusion pressure and coronary resistance. For example, compounds similar to our target demonstrated a decrease in perfusion pressure compared to controls . This suggests that the biological activity of sulfonamides may extend to cardiovascular health.
Case Studies
Several case studies highlight the biological activity of sulfonamide derivatives:
- Cardiovascular Study : A study evaluated the effects of various benzenesulfonamide derivatives on coronary resistance using an isolated heart model. The results indicated that certain derivatives significantly reduced coronary resistance compared to controls (p = 0.05), suggesting a potential therapeutic role in managing cardiac conditions .
- Antitumor Efficacy : In vitro studies on azetidine analogues demonstrated their ability to inhibit tumor cell proliferation effectively. These compounds were shown to induce apoptosis in various cancer cell lines, supporting their development as potential anticancer therapies .
Data Tables
Comparison with Similar Compounds
Structural Similarities and Differences
Core Structure and Substituents
- Target Compound : Combines a benzenesulfonamide core with a tert-butyl group and a 3-(isobutylsulfonyl)azetidin-1-yl-3-oxopropyl side chain.
- 4-(tert-butyl)-N-isopropylbenzenesulfonamide () : Simpler analog with an isopropyl group instead of the azetidine-containing side chain. The absence of the sulfonyl-azetidine moiety reduces steric bulk and polarity .
- Compound 112254 () : A benzamide derivative with a piperazinyl group and a 4-methoxybenzyl substituent. While lacking a sulfonamide group, its tert-butyl benzene moiety and molecular weight (437.57 g/mol) parallel the target’s hydrophobicity .
- Antidiabetic Sulfonamide (): Features a 4-bromophenyl-3-oxopropylamino group, highlighting how electron-withdrawing substituents (e.g., bromo) may enhance therapeutic activity compared to the target’s isobutylsulfonyl group .
Heterocyclic Rings
- The target’s azetidine ring (4-membered) contrasts with the piperazine in Compound 112254 (6-membered) and the oxazaborolo rings in . Smaller rings like azetidine increase ring strain but may improve target selectivity due to restricted conformations .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
